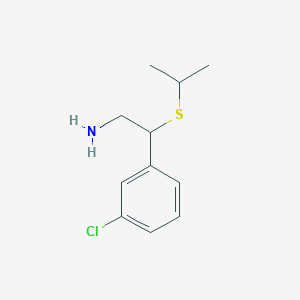

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine

説明

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine (CAS: 1311315-02-2, as the hydrochloride salt) is a substituted β-amino thioether with the molecular formula C₁₁H₁₅Cl₂NS (hydrochloride form) or C₁₁H₁₄ClNS (free base). The compound features a 3-chlorophenyl ring attached to a central ethanamine backbone, with a propan-2-ylsulfanyl (isopropylthio) group at the β-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting receptors influenced by aromatic and sulfur-containing moieties .

特性

分子式 |

C11H16ClNS |

|---|---|

分子量 |

229.77 g/mol |

IUPAC名 |

2-(3-chlorophenyl)-2-propan-2-ylsulfanylethanamine |

InChI |

InChI=1S/C11H16ClNS/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9/h3-6,8,11H,7,13H2,1-2H3 |

InChIキー |

GWFDHJPBUJHSOB-UHFFFAOYSA-N |

正規SMILES |

CC(C)SC(CN)C1=CC(=CC=C1)Cl |

製品の起源 |

United States |

生物活性

Introduction

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine, also known as a novel compound with potential pharmacological applications, has garnered attention for its biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a propan-2-ylsulfanyl moiety. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in areas such as neuropharmacology and antimicrobial research.

- Molecular Formula : CHClNS

- Molecular Weight : 229.77 g/mol

- CAS Number : 1250632-34-8

The biological activity of 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine can be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the chlorophenyl group may enhance lipophilicity, facilitating cell membrane penetration and receptor binding.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are noteworthy. Compounds with similar amine structures have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. For example, some substituted amines have been identified as selective dopamine D(3) receptor antagonists, which may suggest a similar mechanism for 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine .

Study on Structural Activity Relationships (SAR)

A study focusing on SAR highlighted the importance of substituent variations in determining biological activity. The introduction of different functional groups at various positions on the phenyl ring significantly influenced the compound's efficacy against certain biological targets . This insight suggests that further modifications to 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine could enhance its therapeutic profile.

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted on related compounds to evaluate their safety profiles. For instance, studies reported IC values indicating low cytotoxicity in primary neuronal cultures . While direct data on 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine is lacking, these findings provide a preliminary basis for assessing the compound's safety in future studies.

Data Table: Summary of Biological Activities

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Ethanamine Backbone

Sulfur-Containing Analogs

- 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine (): Key Difference: Methylsulfanyl (SCH₃) replaces isopropylsulfanyl. Impact: Reduced steric bulk and lipophilicity compared to the isopropyl group. Applications: Similar compounds are intermediates in antiviral or CNS-targeting drugs due to thioether-mediated receptor interactions .

- 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine (): Key Difference: Thiophene-methylsulfanyl substituent. Molecular Weight: 173.3 g/mol (lower than the target compound), influencing metabolic stability .

Nitrogen-Containing Analogs

- 2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride (): Key Difference: Morpholine ring replaces the sulfanyl group. Molecular Weight: 277.19 g/mol (higher than the target compound), which may affect blood-brain barrier penetration .

- 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine (): Key Difference: Piperazine ring linked to the 3-chlorophenyl group. Molecular Formula: C₁₂H₁₈ClN₃ (239.75 g/mol), with a logP ~2.5, indicating moderate lipophilicity .

Positional Isomers and Aromatic Modifications

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Key Difference: Amide linkage and ibuprofen-derived moiety. The amide group improves metabolic stability compared to amines .

Physicochemical and Spectroscopic Properties

<sup>a</sup>logP estimated using fragment-based methods (e.g., XLogP3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。